

(Rac)-Lanicemine: A Technical Whitepaper on Pharmacokinetics and Pharmacodynamics

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Compound of Interest				
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Introduction

(Rac)-Lanicemine (also known as AZD6765) is a racemic mixture that acts as a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. It has been investigated primarily for its potential as a rapid-acting antidepressant. Unlike the prototypical NMDA receptor antagonist ketamine, lanicemine was developed with the aim of achieving antidepressant efficacy with a more favorable side-effect profile, particularly with regard to psychotomimetic and dissociative effects. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of (Rac)-Lanicemine, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism and study designs. Although the clinical development of lanicemine was discontinued, the data gathered from its investigation offer valuable insights into the therapeutic potential and challenges of modulating the NMDA receptor system for the treatment of major depressive disorder (MDD) and other CNS conditions.

Pharmacodynamics

The primary mechanism of action of lanicemine is the non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission.

NMDA Receptor Interaction



Lanicemine is characterized as a low-trapping, uncompetitive antagonist, meaning it binds within the ion channel of the NMDA receptor and blocks the flow of cations, but with a relatively fast off-rate. This property is believed to contribute to its reduced psychotomimetic side effects compared to high-trapping antagonists like ketamine.

Quantitative Pharmacodynamic Parameters

The following table summarizes the key in vitro parameters defining the interaction of lanicemine with the NMDA receptor.

Parameter	Value	Species/System	Reference
Binding Affinity (Ki)	0.56 - 2.1 μΜ	Rat Cortical Membranes (using ³ H- MK-801)	[1]
0.5 - 3 μΜ	-	[2]	
Potency (IC50)	4 - 7 μΜ	Chinese Hamster Ovary (CHO) Cells	[3]
6.4 μΜ	Xenopus Oocytes	[3]	
4 - 40 μΜ	NR2A and NR2B NMDA Receptor Complexes	[2]	-

Downstream Signaling Pathways

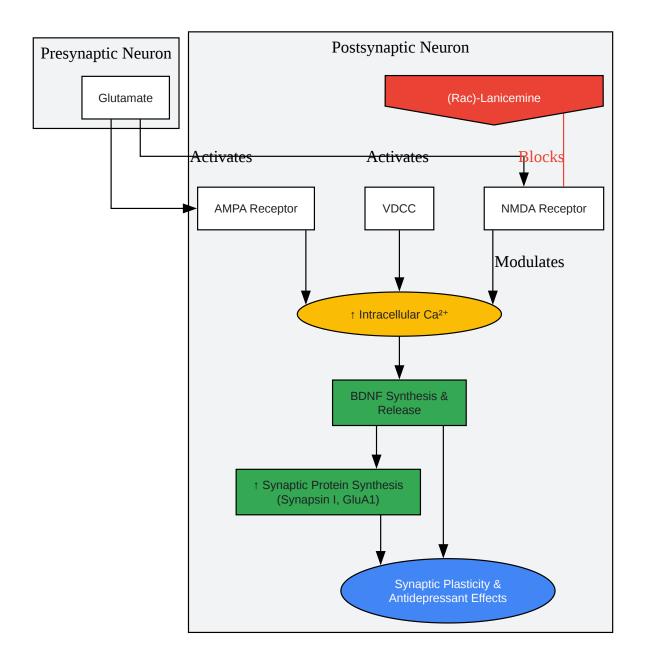
The antidepressant effects of NMDA receptor antagonists are hypothesized to be mediated by a cascade of downstream cellular events, primarily involving the enhancement of neurotrophic signaling and synaptogenesis.

- Calcium-Dependent Signaling: Blockade of NMDA receptors by lanicemine is thought to trigger the activation of Ca²⁺ dependent signaling pathways.[4]
- Neurotrophin and Synaptic Protein Synthesis: Studies in mice have shown that the combined administration of lanicemine with hyperforin leads to an increased expression of Brain-Derived Neurotrophic Factor (BDNF), the GluA1 subunit of AMPA receptors, and synapsin I



in the frontal cortex.[4] This suggests that lanicemine contributes to mechanisms of neuroplasticity, which are considered crucial for the therapeutic effects of rapid-acting antidepressants.

The proposed signaling pathway is visualized in the diagram below.



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Caption: Proposed signaling pathway for (Rac)-Lanicemine's antidepressant effects.

Neurophysiological Effects

In both preclinical and clinical studies, lanicemine has been shown to modulate brain oscillatory activity, a key indicator of target engagement in the central nervous system. Administration of lanicemine leads to a dose-dependent increase in gamma-band power in the electroencephalogram (EEG).[5] This effect is considered a biomarker of cortical disinhibition resulting from NMDA receptor antagonism. These changes in gamma activity were observed in the absence of significant psychotomimetic effects, distinguishing lanicemine from ketamine.

Pharmacokinetics

The pharmacokinetic profile of **(Rac)-Lanicemine** has been characterized in humans through several clinical trials. Data from preclinical animal models are not extensively available in the public domain.

Human Pharmacokinetics

Following intravenous administration, lanicemine exhibits a pharmacokinetic profile best described by a two-compartment model. It is considered a low-clearance compound, and its elimination is primarily through urinary excretion.

The tables below summarize the key pharmacokinetic parameters of lanicemine in healthy human subjects.

Table 2.1: Population Pharmacokinetic Parameters in Humans (Data from a pooled analysis of 191 healthy subjects and patients with MDD)



Parameter	Symbol	Mean Value	90% Confidence Interval
Systemic Clearance	CL	9.43 L/h	9.12 - 9.77 L/h
Central Volume of Distribution	Vı	106 L	93.7 - 115 L
Peripheral Volume of Distribution	V ₂	47.3 L	39.6 - 56.6 L
Intercompartmental Clearance	Q	75.7 L/h	51.8 - 127 L/h
Reference:[6]			

Table 2.2: Pharmacokinetic Parameters from Single Dose Studies in Healthy Males

Parameter	Symbol	Value	Notes
Plasma Clearance	CL	8.1 - 8.3 L/h	After 150 mg IV infusion
Volume of Distribution at Steady State	Vss	122.0 L	After 6 days of 150 mg daily IV infusion
Terminal Half-life	t1/2	10.4 - 16 h	-
Maximum Concentration	Cmax	1.51 μg/mL	After 6 days of 150 mg daily IV infusion
References:			

Metabolism and Excretion

A study utilizing [(14)C]-labeled lanicemine in healthy male subjects provided detailed insights into its metabolism and excretion.

• Primary Route of Excretion: Predominantly via urine, with a mean recovery of 93.8% of the radioactive dose.



Metabolites: Lanicemine is the major circulating component. Ten metabolites were identified
in urine, with an O-glucuronide conjugate being the most abundant. In plasma, circulating
metabolites include a para-hydroxylated metabolite, an O-glucuronide, an N-carbamoyl
glucuronide, and an N-acetylated metabolite.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **(Rac)- Lanicemine**'s pharmacokinetics and pharmacodynamics.

Quantification of Lanicemine in Human Plasma by LC-MS/MS

This method is crucial for pharmacokinetic analysis in clinical trials.

- Principle: The method utilizes protein precipitation for sample cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and detection. A stable isotope-labeled internal standard (Lanicemine-d5) is used to ensure accuracy and precision.
- Sample Preparation:
 - Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.
 - Add 50 μL of human plasma to each tube.
 - Spike blank plasma with lanicemine working standards to create a calibration curve.
 - To all samples, add 10 μL of a 100 ng/mL Lanicemine-d5 internal standard solution.
 - Add 150 μL of ice-cold acetonitrile to precipitate plasma proteins.
 - Vortex the mixture for 30 seconds.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to an autosampler vial for analysis.



- LC-MS/MS Conditions:
 - HPLC System: A system capable of gradient elution.
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm particle size).
 - Mobile Phase: Gradient elution with acetonitrile and water containing formic acid.
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization: Positive electrospray ionization (ESI) mode.
 - Detection: Multiple Reaction Monitoring (MRM).
- Quantification: The concentration of lanicemine is determined from the ratio of its peak area to the peak area of the internal standard.



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Caption: Workflow for LC-MS/MS quantification of Lanicemine in plasma.

Preclinical Antidepressant Activity: Tail Suspension Test (TST)

The TST is a widely used behavioral assay to screen for potential antidepressant drugs in mice.

- Animals: Male mice (e.g., C57BL/6J strain).
- Principle: The test is based on the observation that mice subjected to the short-term,
 inescapable stress of being suspended by their tail will develop an immobile posture.

Foundational & Exploratory



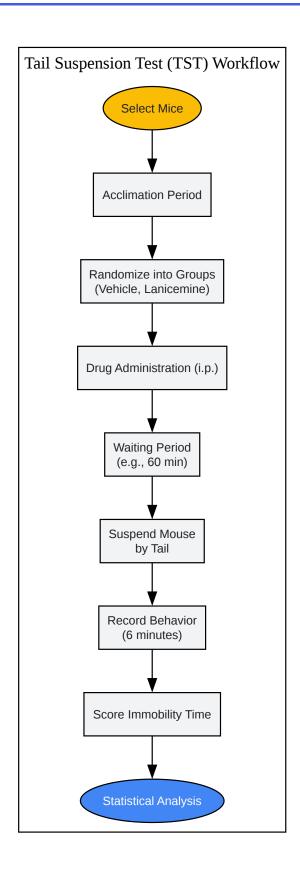


Antidepressant compounds are known to reduce the duration of this immobility.

Procedure:

- Administer (Rac)-Lanicemine or vehicle control to the mice (e.g., via intraperitoneal injection) at a predetermined time before the test.
- Individually suspend each mouse by its tail using adhesive tape, placed approximately 1 cm from the tip of the tail.
- The suspension apparatus should be designed so that the mouse cannot escape or climb onto any surfaces.
- Record the behavior of the mouse for a total duration of 6 minutes.
- Score the total time the mouse remains immobile during the test period. Immobility is defined as the absence of any movement, except for minor movements necessary for respiration.
- Endpoint: A significant decrease in the duration of immobility in the lanicemine-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.





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Caption: Experimental workflow for the Tail Suspension Test in mice.



Radioligand Binding Assay for NMDA Receptor Affinity

This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

• Principle: The assay measures the ability of the test compound (lanicemine) to compete with a radiolabeled ligand (e.g., [3H]MK-801), which is known to bind to the NMDA receptor ion channel.

Materials:

- Tissue preparation: Rat cortical membranes homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl).
- Radioligand: [3H]MK-801.
- Test compound: (Rac)-Lanicemine at various concentrations.
- Non-specific binding control: A high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801).

Procedure:

- Incubate the cortical membrane preparation with the radioligand ([3H]MK-801) and varying concentrations of lanicemine in a 96-well microplate.
- Allow the binding reaction to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
- Wash the filters to remove any non-specifically bound radioactivity.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:



- Plot the percentage of specific binding of the radioligand as a function of the logarithm of the lanicemine concentration.
- Determine the IC₅₀ value (the concentration of lanicemine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

(Rac)-Lanicemine is a low-trapping NMDA receptor antagonist with a distinct pharmacokinetic and pharmacodynamic profile. Its mechanism of action involves the modulation of glutamatergic neurotransmission, leading to downstream effects on neurotrophic pathways and synaptic protein synthesis. In humans, it is a low-clearance drug eliminated primarily through the kidneys. While it demonstrated a capacity to engage central NMDA receptors, evidenced by EEG changes, without inducing significant psychotomimetic effects, it ultimately did not meet primary endpoints in later-stage clinical trials for MDD. The comprehensive data gathered on its properties, however, remain a valuable resource for the scientific community, contributing to a deeper understanding of the NMDA receptor system as a therapeutic target and guiding the future development of novel CNS drugs.

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